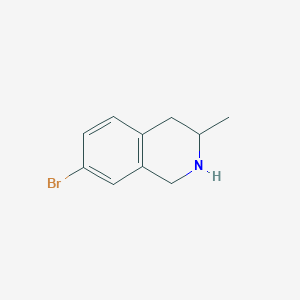

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFNCPGXJWHJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658764 | |

| Record name | 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848185-12-6 | |

| Record name | 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] THIQ-containing molecules have demonstrated potential as anticancer, antibacterial, antiviral, anti-inflammatory, and neuropharmacological agents.[1][3][4] The versatility of the THIQ nucleus allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

This guide focuses on a specific, functionalized derivative: This compound . The strategic placement of a bromine atom at the 7-position and a methyl group at the 3-position makes this compound a highly valuable building block in drug discovery. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the methyl group at the chiral C3-center introduces stereochemical complexity that can be crucial for target-specific interactions. This document provides a comprehensive overview of its molecular architecture, synthesis, spectroscopic properties, reactivity, and potential applications.

Molecular Architecture and Physicochemical Properties

The structure of this compound is defined by a fused bicyclic system comprising a benzene ring and a partially saturated piperidine ring.[5]

Key Structural Features:

-

Chirality: The methyl group at the C3 position renders this carbon a stereocenter, meaning the compound exists as a pair of enantiomers: (S)-7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline and (R)-7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.[5][6] The specific stereoisomer can dramatically influence biological activity.

-

Conformation: The six-membered nitrogen-containing ring typically adopts a half-chair conformation to minimize steric strain. In 3-substituted THIQs, the substituent (in this case, the methyl group) preferentially occupies an equatorial position to enhance stability.[5]

-

Electronic Effects: The bromine atom at the C7 position exerts a dual electronic influence. It is electron-withdrawing through the inductive effect (-I) and electron-donating via resonance (+R). This complex electronic nature influences the reactivity of the aromatic ring in electrophilic substitution reactions and modulates the overall polarity and binding properties of the molecule.[5]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 848185-12-6 | [5][7] |

| Molecular Formula | C₁₀H₁₂BrN | [6][7] |

| Molecular Weight | 226.11 g/mol | [5][7] |

| IUPAC Name | This compound | [7] |

| SMILES | CC1CC2=C(CN1)C=C(C=C2)Br | [5][7] |

| InChIKey | ROFNCPGXJWHJIZ-UHFFFAOYSA-N | [5][6][7] |

Synthesis of the Tetrahydroisoquinoline Core

The construction of the tetrahydroisoquinoline skeleton is most classically achieved via two named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

This is a powerful method for synthesizing THIQs through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution).[8][9] The reaction can be considered a special case of the Mannich reaction.[8] For the synthesis of the title compound, the logical precursors would be 3-bromophenethylamine and acetaldehyde.

The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion is attacked by the electron-rich aromatic ring to close the six-membered ring.[10]

Caption: Bischler-Napieralski synthesis workflow.

Note on Regiochemistry: The Bischler-Napieralski reaction, when starting from N-acetyl-3-bromophenethylamine, would yield a 1-methyl substituted product. To obtain the desired 3-methyl substitution pattern, the Pictet-Spengler reaction is the more direct and appropriate synthetic strategy.

Protocol 1: Proposed Pictet-Spengler Synthesis

This protocol is a representative procedure based on established methodologies for similar substrates. [11]

-

Iminium Ion Formation: To a solution of 3-bromophenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add acetaldehyde (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding Schiff base.

-

Cyclization: The reaction mixture is cooled to 0 °C. A strong protic acid or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), 2.0 eq) is added dropwise.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Citation |

| Aromatic | ~7.20 | s | 1H | H-8 | [5] |

| Aromatic | ~7.15 | d | 1H | H-6 | |

| Aromatic | ~6.90 | d | 1H | H-5 | |

| Benzylic | ~4.00 | ABq | 2H | H-1 | |

| Aliphatic | ~3.20 | m | 1H | H-3 | |

| Aliphatic | ~2.80 | m | 2H | H-4 | |

| Amine | ~2.00 | br s | 1H | N-H | |

| Methyl | ~1.20 | d | 3H | C3-CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | ~138 | C-4a |

| Aromatic | ~135 | C-8a |

| Aromatic | ~130 | C-6 |

| Aromatic | ~129 | C-8 |

| Aromatic | ~127 | C-5 |

| Aromatic | ~120 | C-7 (C-Br) |

| Aliphatic | ~50 | C-3 |

| Aliphatic | ~45 | C-1 |

| Aliphatic | ~30 | C-4 |

| Aliphatic | ~20 | C3-CH₃ |

Note: Precise chemical shifts (δ) and coupling constants (J) are dependent on the solvent and experimental conditions. The data presented is a combination of reported values for similar structures and predictions. [5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Method: Electrospray Ionization (ESI) in positive ion mode is typical for this class of compounds.

-

Molecular Ion: A prominent peak is expected at m/z 226/228, corresponding to [M+H]⁺. [5]The characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) is a definitive indicator of its presence.

-

Key Fragments: Fragmentation may involve the loss of the bromine atom (M-Br) or cleavage of the piperidine ring. [5]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 | N-H stretch | Secondary Amine |

| 2850-3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~3050 | C-H stretch | Aromatic |

| 1550-1600 | C=C stretch | Aromatic Ring |

| 1000-1100 | C-Br stretch | Aryl Bromide |

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites.

Caption: Key reactive sites and transformations.

-

Reactions at the Bromine (C7): The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it the most valuable feature for library synthesis in drug discovery.

-

Suzuki Coupling: Reaction with aryl or vinyl boronic acids to form new C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines or amides to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

-

Reactions at the Nitrogen (N2): The secondary amine is nucleophilic and can be readily functionalized.

-

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

-

-

Reactions at the C1 Position: The benzylic C1 position is activated and can undergo C-H functionalization, often through oxidation to an iminium ion intermediate, which can then be trapped by various nucleophiles. [11]This provides a route to 1-substituted THIQ derivatives.

Applications in Drug Development

While specific biological data for this compound is not extensively published, the THIQ scaffold itself is of immense interest. This compound serves as a critical starting material for synthesizing analogs with potential therapeutic value. [5][12]

-

Scaffold for Library Synthesis: Its three primary points of diversification (C7, N2, C1) make it an ideal core for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Neurological Disorders: The THIQ structure is related to endogenous neurochemicals and has been explored for activity at dopamine and serotonin receptors, making it relevant for conditions like depression and anxiety. [12]* Antimicrobial and Anticancer Agents: Numerous THIQ derivatives have shown potent activity against bacteria, fungi, and various cancer cell lines. [1][4]The ability to append different aromatic or heterocyclic moieties at the C7 position via cross-coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Conclusion

This compound is a strategically designed chemical building block with significant potential for academic research and industrial drug development. Its defined stereochemistry, conformational preferences, and, most importantly, its versatile synthetic handles provide a robust platform for the creation of novel and complex molecular architectures. A thorough understanding of its synthesis, spectroscopic identity, and chemical reactivity is paramount for any scientist seeking to leverage this powerful intermediate in the pursuit of new therapeutic agents.

References

- Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151–190.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

- Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.

- Nicoletti, M., O'Hagan, D., & Slawin, A. M. Z. (2001). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Perkin Transactions 1, (23), 3312-3317.

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

MD Topology. (n.d.). (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

- AWS. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

- Semantic Scholar. (n.d.).

- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13264-13291.

- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

-

PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

- Journal of Organic and Pharmaceutical Chemistry. (2023).

- Journal of Organic and Pharmaceutical Chemistry. (2023).

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

- MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. benchchem.com [benchchem.com]

- 6. (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. This compound | C10H12BrN | CID 44405495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. name-reaction.com [name-reaction.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 12. chemimpex.com [chemimpex.com]

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline IUPAC name and structure

An In-Depth Technical Guide to 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will elucidate its chemical structure, including stereochemical considerations, and detail its physicochemical properties. A core focus is placed on a validated synthetic protocol via the Pictet-Spengler reaction, explaining the mechanistic rationale behind the procedural steps. Furthermore, this document outlines standard analytical techniques for structural confirmation and explores the compound's applications as a versatile building block in drug discovery and development. This guide is intended for researchers and scientists in the fields of chemical synthesis and pharmaceutical development.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to scientific inquiry. This section details the systematic naming and structural features of the target compound.

1.1. IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also known by several synonyms in commercial and literature contexts, including:

-

7-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline[1]

-

7-Bromo-1,2,3,4-tetrahydro-3-methylisoquinoline[1]

-

CAS Number: 848185-12-6[1]

1.2. Chemical Structure and Stereochemistry

The molecular architecture of this compound consists of a fused bicyclic system: a benzene ring is fused to a saturated, nitrogen-containing six-membered ring (a piperidine ring)[2]. The key substitutions are a bromine atom at the 7-position of the aromatic ring and a methyl group at the 3-position of the saturated ring.

A critical structural feature is the presence of a chiral center at the 3-position, created by the methyl substituent. This gives rise to two distinct enantiomers: (R)-7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline and (S)-7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. These enantiomers are non-superimposable mirror images and can exhibit significantly different pharmacological and biological properties[2]. The stereochemistry is of paramount importance in drug development, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or contribute to adverse effects.

Sources

Topic: Synthesis of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline: A Guide to Starting Materials and Core Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Halogenated derivatives, such as 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, serve as versatile intermediates, enabling further functionalization through cross-coupling reactions to explore chemical space in drug discovery programs. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this key building block, focusing on the selection of starting materials and the mechanistic rationale behind established name reactions. We will explore the Pictet-Spengler and Bischler-Napieralski reactions, offering detailed protocols and field-proven insights for their successful implementation.

Retrosynthetic Analysis and Strategic Overview

A logical approach to any synthesis begins with a retrosynthetic analysis to identify key bond disconnections and viable starting materials. For this compound, two classical and robust disconnections lead to commercially available or readily accessible precursors.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary pathways:

-

Route A (Pictet-Spengler): A one-pot condensation and cyclization reaction forming two bonds.

-

Route B (Bischler-Napieralski): A two-step sequence involving amide formation, cyclization to a dihydroisoquinoline intermediate, and subsequent reduction.

The common critical precursor for both routes is 1-(3-bromophenyl)propan-2-amine . The choice of strategy often depends on the availability of this amine, desired yield, and scalability.

Synthetic Strategy I: The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction is a cornerstone of isoquinoline synthesis.[3][4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[4][6]

Mechanism and Rationale

The reaction proceeds through the formation of a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.[7] The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond and complete the cyclization.

Caption: Pictet-Spengler reaction workflow.

Causality: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. The presence of a bromine atom is electron-withdrawing via induction, which deactivates the ring towards electrophilic substitution. Therefore, this reaction often requires stronger acidic conditions (e.g., trifluoroacetic acid (TFA) or polyphosphoric acid (PPA)) and elevated temperatures to drive the cyclization to completion.[5]

Starting Materials

| Starting Material | Role | Commercial Availability / Synthesis Note |

| 1-(3-Bromophenyl)propan-2-amine | β-arylethylamine core | Not widely available. Synthesized from 3-bromobenzaldehyde via a Wittig reaction, followed by reduction and amination, or from 3-bromophenylacetone via reductive amination. |

| Formaldehyde (or Paraformaldehyde) | Carbonyl source for C1 | Widely available. Paraformaldehyde is often preferred for its ease of handling as a solid polymer that depolymerizes in situ. |

| Acid Catalyst (HCl, TFA, PPA) | Activates the carbonyl and promotes cyclization | Standard laboratory reagents. The choice depends on the substrate's reactivity. |

Synthetic Strategy II: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from N-acylated β-phenylethylamines using a dehydrating agent.[8][9] The resulting dihydroisoquinoline is then readily reduced to the desired tetrahydroisoquinoline. This two-step approach offers excellent control and often provides high yields.

Mechanism and Rationale

The sequence begins with the acylation of the precursor amine. The resulting amide is then treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][10] This converts the amide oxygen into a good leaving group, facilitating an intramolecular electrophilic attack on the aromatic ring to form the cyclic 3,4-dihydroisoquinoline intermediate. A nitrilium ion is often proposed as a key intermediate in this cyclization.[8][11]

The final step is the reduction of the endocyclic C=N bond of the dihydroisoquinoline. This is typically achieved with a hydride reducing agent like sodium borohydride (NaBH₄).

Caption: Bischler-Napieralski/Reduction workflow.

Causality and Trustworthiness: This method is highly reliable because it separates the bond-forming events. The acylation is typically straightforward and high-yielding. The subsequent cyclization is an intramolecular reaction, which is entropically favored.[9] The final reduction of the imine is generally clean and efficient. A potential side reaction during the cyclization is a retro-Ritter reaction, which can be minimized by careful control of temperature and the use of nitrile solvents.[11]

Starting Materials

| Starting Material | Role | Commercial Availability / Synthesis Note |

| 3-Bromophenethylamine | β-arylethylamine core | Commercially available, making this a common starting point for related structures.[12] However, for the 3-methyl target, the precursor 1-(3-bromophenyl)propan-2-amine is required. |

| Formic Acid / Ethyl Formate | Acylating agent | Widely available and inexpensive. |

| POCl₃ / P₂O₅ | Dehydrating agent | Standard dehydrating agents for this reaction. POCl₃ is often used in a solvent like toluene or acetonitrile.[8] |

| Sodium Borohydride (NaBH₄) | Reducing agent | Common, mild, and selective reducing agent for the imine reduction. |

Detailed Experimental Protocol: Synthesis via Bischler-Napieralski Route

This section provides a representative, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of N-[1-(3-bromophenyl)propan-2-yl]formamide

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(3-bromophenyl)propan-2-amine (1.0 eq).

-

Reagent Addition: Add ethyl formate (3.0 eq) as both the reagent and solvent.

-

Reaction: Heat the mixture to reflux (approx. 55 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess ethyl formate under reduced pressure using a rotary evaporator. The resulting crude oil or solid is often of sufficient purity for the next step. If necessary, purify via flash column chromatography on silica gel.

Step 2: Cyclization to 7-Bromo-3-methyl-3,4-dihydroisoquinoline

-

CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the crude N-[1-(3-bromophenyl)propan-2-yl]formamide (1.0 eq) and dry acetonitrile (or toluene) as the solvent.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (80-90 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydroisoquinoline.

Step 3: Reduction to this compound

-

Setup: Dissolve the crude 7-bromo-3-methyl-3,4-dihydroisoquinoline (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15-20 minutes, controlling any effervescence.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by flash column chromatography or by conversion to its hydrochloride salt followed by recrystallization to yield the pure this compound.

Conclusion

The synthesis of this compound is readily achievable through classical heterocyclic chemistry. Both the Pictet-Spengler and Bischler-Napieralski routes provide viable pathways, with the latter often being more adaptable and higher yielding due to its stepwise nature. The critical decision point for researchers is the synthesis or acquisition of the key intermediate, 1-(3-bromophenyl)propan-2-amine. By understanding the mechanisms and experimental nuances detailed in this guide, scientists in drug development can confidently produce this valuable building block for the creation of novel and complex molecular architectures.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. [Link]

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. [Link]

-

Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]

-

Bischler–Napieralski reaction. (2023). In Wikipedia. [Link]

-

Pictet-Spengler reaction. (n.d.). Name-Reaction.com. [Link]

-

Synthesis of 1,2,3,4-tetrahydroisoquinolines. (2011). The Journal of Organic Chemistry, 76(20), 8396–8407. [Link]

-

Pictet–Spengler reaction. (2023). In Wikipedia. [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

3-Bromophenethylamine. (n.d.). PubChem. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. 3-Bromophenethylamine | C8H10BrN | CID 7021736 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the spectroscopic analysis of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various biologically active compounds. As a senior application scientist, this document is structured to not only present the expected spectroscopic data but also to elucidate the underlying principles and experimental considerations necessary for obtaining and interpreting high-quality results. The methodologies described herein are designed to ensure scientific rigor and data integrity, crucial for research and development in the pharmaceutical and chemical industries.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure comprising a brominated benzene ring fused to a methyl-substituted saturated nitrogen-containing ring.[1] This substitution pattern results in a chiral center at the 3-position, making the stereochemical characterization of this compound particularly important.[1] The primary analytical techniques for elucidating and confirming the structure of this molecule are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular framework, functional groups, and elemental composition.

The following sections will detail the experimental protocols and expected spectral data for each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of this compound. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are essential for unambiguous signal assignment.

Experimental Protocol for NMR Analysis

A standard approach for acquiring high-quality NMR spectra of the target compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in regions of interest.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: If necessary for complete assignment, perform standard 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

Expected ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | ~ 7.20 | d | ~ 8.0 |

| H-6 | ~ 7.10 | dd | ~ 8.0, 2.0 |

| H-8 | ~ 6.90 | d | ~ 2.0 |

| C1-H₂ | ~ 4.00 | m | - |

| C3-H | ~ 3.00 | m | - |

| C4-H₂ | ~ 2.70 | m | - |

| C3-CH₃ | ~ 1.20 | d | ~ 6.5 |

| N-H | Variable | br s | - |

Rationale: The aromatic protons are expected in the downfield region (6.90-7.20 ppm), with their splitting patterns dictated by ortho and meta couplings. The benzylic protons at C1 are deshielded by the adjacent nitrogen and aromatic ring. The protons on the saturated ring (C3 and C4) will appear in the aliphatic region, and their signals are often complex due to diastereotopicity and coupling with each other and the methyl group. The methyl group at the chiral center C3 is expected to be a doublet.

Expected ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for the 10 unique carbon atoms are presented below.

| Carbon Assignment | Predicted δ (ppm) |

| C-4a | ~ 138 |

| C-8a | ~ 135 |

| C-6 | ~ 130 |

| C-5 | ~ 128 |

| C-8 | ~ 127 |

| C-7 | ~ 120 |

| C-1 | ~ 45 |

| C-3 | ~ 40 |

| C-4 | ~ 30 |

| C3-CH₃ | ~ 20 |

Rationale: The aromatic carbons are found in the 120-140 ppm range, with the carbon bearing the bromine (C-7) being significantly influenced by the halogen's electronic effects. The aliphatic carbons of the tetrahydroisoquinoline ring and the methyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key absorptions will correspond to N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.

Experimental Protocol for IR Analysis

The thin solid film method is a common and straightforward technique for obtaining the IR spectrum of a solid organic compound.[2]

-

Sample Preparation: Dissolve a small amount (2-5 mg) of the compound in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. The background spectrum of the clean salt plate should be subtracted.

Expected IR Absorption Bands

The following table lists the expected characteristic IR absorption bands for the target molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3400 | N-H | Stretching |

| 3000 - 3100 | C-H (Aromatic) | Stretching |

| 2850 - 2960 | C-H (Aliphatic) | Stretching |

| 1550 - 1600 | C=C (Aromatic) | Stretching |

| 1450 - 1500 | C=C (Aromatic) | Stretching |

| ~ 800 | C-H (Aromatic) | Out-of-plane bending |

| 500 - 600 | C-Br | Stretching |

Rationale: The N-H stretch will appear as a medium to weak band in the 3300-3400 cm⁻¹ region. Aromatic and aliphatic C-H stretches are observed just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region. The C-Br stretch is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[3]

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Introduce the sample into an ESI mass spectrometer. The instrument can be coupled with liquid chromatography (LC-MS) for sample purification or analyzed via direct infusion.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution mass spectrum should be obtained to confirm the elemental formula. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and study the resulting product ions.

Expected Mass Spectral Data

The expected key ions in the ESI mass spectrum are summarized below.

| m/z | Ion |

| 226/228 | [M+H]⁺ |

| 147 | [M+H - Br]⁺ |

| 211/213 | [M+H - CH₃]⁺ |

Rationale: Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ at m/z 226 for ⁷⁹Br and 228 for ⁸¹Br).[1] Common fragmentation pathways for such compounds include the loss of the bromine atom and the methyl group.[1] The high-resolution mass of the molecular ion can be used to confirm the elemental formula C₁₀H₁₂BrN.

Integrated Spectroscopic Analysis Workflow

The effective characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following diagram illustrates the logical workflow for a comprehensive structural elucidation.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound is a critical step in its application in research and drug development. By following the detailed protocols for NMR, IR, and MS analysis outlined in this guide, researchers can obtain high-quality, reliable data. The integrated interpretation of these spectroscopic techniques provides a comprehensive and unambiguous confirmation of the compound's structure, ensuring the integrity and reproducibility of subsequent scientific investigations.

References

- Herman, M. A. Sampling Technique for Organic Solids in IR Spectroscopy.

- University of Colorado Boulder. IR Spectroscopy of Solids.

- BenchChem. This compound.

- ASTM International. A Technique for Preparing Solid Organic Samples for Infrared Analysis.

- University of California, Los Angeles.

- LibreTexts. 4.2: IR Spectroscopy. Chemistry LibreTexts.

- The Royal Society of Chemistry.

- BenchChem.

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Executive Summary

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a substituted heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a comprehensive understanding of its fundamental physicochemical properties is paramount for its successful application, from early-stage screening to formulation development. This guide provides a detailed examination of the solubility and stability characteristics of this compound. While specific experimental data for this exact molecule is not extensively published, this document synthesizes data from closely related analogs, established chemical principles, and industry-standard methodologies to provide a robust framework for its handling, analysis, and development. We will delve into the theoretical underpinnings of its behavior, provide field-proven experimental protocols for characterization, and offer insights into mitigating potential liabilities.

Core Physicochemical Properties: A Predictive Overview

A molecule's behavior in solution is governed by its intrinsic properties. The following table summarizes key physicochemical parameters for this compound, including a combination of computed values and expert estimations based on analogous structures.

| Property | Value (Estimated/Computed) | Rationale & Impact on Solubility/Stability |

| Molecular Formula | C₁₀H₁₂BrN | - |

| Molecular Weight | 226.11 g/mol [1] | Influences molar concentration calculations and diffusion rates. |

| pKa (basic) | 9.3 - 9.6 | Estimated based on the pKa of 1-methyl-1,2,3,4-tetrahydroisoquinoline (approx. 9.73)[2][3] with a slight reduction anticipated due to the electron-withdrawing effect of the bromine atom. The basicity of the secondary amine is the primary driver of pH-dependent aqueous solubility. |

| logP | 2.6 - 3.0 | Estimated based on the XLogP3 of the parent 1-methyl analog (1.7)[3] plus the additive lipophilicity of the bromine atom. This value suggests moderate lipophilicity, indicating potentially low aqueous solubility but good membrane permeability. |

| Appearance | Solid (predicted) | The parent compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, is a solid. |

Solubility Profile: Theory and Practical Application

Solubility is a critical attribute that impacts everything from the reliability of in-vitro assays to oral bioavailability. We must consider two forms: kinetic and thermodynamic solubility. Kinetic solubility is typically measured in early-stage discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value essential for later-stage development.[4][5]

pH-Dependent Aqueous Solubility

The secondary amine in the tetrahydroisoquinoline ring (pKa ≈ 9.3-9.6) makes the molecule a weak base. Its aqueous solubility is therefore highly dependent on pH, a relationship described by the Henderson-Hasselbalch equation.

-

In Acidic Media (pH < pKa): The amine will be predominantly protonated, forming the corresponding hydrochloride salt. This charged species is significantly more polar and is expected to exhibit substantially higher aqueous solubility.

-

In Neutral to Basic Media (pH > pKa): The compound will exist primarily as the neutral free base. Its moderate lipophilicity (logP ≈ 2.6-3.0) suggests that the free base will have low intrinsic aqueous solubility.

This pH-dependent behavior is a critical consideration for oral drug development, as the compound will experience a wide pH range transiting through the gastrointestinal tract.

Organic Solvent Solubility

Based on its structure and moderate polarity, this compound is expected to be readily soluble in a range of common organic solvents. This is crucial for stock solution preparation, purification, and analytical method development.

| Solvent | Predicted Solubility | Application |

| DMSO | High (>100 mM) | Primary solvent for creating high-concentration stock solutions for biological screening. |

| Methanol / Ethanol | High | Useful for analytical sample preparation (HPLC) and some reaction chemistry. |

| Acetonitrile | Moderate to High | Common mobile phase component for reverse-phase HPLC. |

| Dichloromethane | High | Useful for extraction and organic synthesis. |

Experimental Workflow for Solubility Determination

The following diagram and protocols outline a robust approach to experimentally determine both kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic vs. Thermodynamic Solubility Assessment.

-

Rationale: This method mimics the conditions of many in-vitro biological assays where a compound is introduced from a DMSO stock, providing a practical measure of its solubility under those specific, non-equilibrium conditions.[6][7]

-

Methodology:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

-

Seal the plate and shake at room temperature for 2 hours.

-

Filter the samples through a solubility filter plate (e.g., Millipore MultiScreen).

-

Quantify the concentration of the compound in the filtrate using a validated LC-MS/MS method against a calibration curve prepared in a 1:99 DMSO:PBS matrix.

-

-

Rationale: This is the gold-standard method to determine the true equilibrium solubility of a compound, which is essential for biopharmaceutical classification and formulation design.[4][5]

-

Methodology:

-

Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer (e.g., buffers at pH 2.0, 6.8, and 7.4 to simulate physiological conditions).

-

Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Visually confirm that excess solid remains.

-

Withdraw a sample and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

-

Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration using a validated HPLC-UV method against a standard curve.

-

Stability Profile: Identifying and Mitigating Degradation

Understanding a compound's stability is crucial for ensuring data integrity, defining storage conditions, and predicting its shelf-life. Forced degradation studies, as mandated by ICH guidelines, are used to deliberately stress the molecule to identify potential degradation pathways.[4][7]

Predicted Degradation Pathways

The structure of this compound suggests several potential points of instability:

-

Oxidative Instability: The tetrahydroisoquinoline nucleus, particularly the benzylic C-1 position adjacent to the nitrogen, can be susceptible to oxidation. The secondary amine itself can also be oxidized.

-

Photolytic Instability: Aromatic bromine compounds can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, leading to radical-mediated degradation.[8]

-

Thermal Instability: At elevated temperatures, cleavage of the C-Br bond is a potential degradation route.[8]

-

Acid/Base Hydrolysis: The core heterocyclic structure is generally stable to hydrolysis. However, extreme pH conditions, especially when combined with heat, should be investigated.

Experimental Workflow for Stability Assessment

A logical approach to stability testing involves subjecting the compound to a series of stress conditions and analyzing for degradation over time.

Caption: Decision Tree for Forced Degradation Studies.

-

Rationale: This study is designed to identify potential degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation to ensure degradation pathways are observed without being overly destructive.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60 °C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60 °C.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light.

-

Thermal Degradation: Store a vial of the stock solution at 60 °C.

-

Photolytic Degradation: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Analyze all samples by a stability-indicating HPLC method.

-

Analytical Method for Quantification

A robust, stability-indicating HPLC method is required to accurately quantify the parent compound and separate it from any potential degradants or impurities.

-

Rationale: This reverse-phase method provides a good starting point for the analysis of this moderately lipophilic basic compound. The use of a formic acid modifier ensures good peak shape for the protonated amine.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 275 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard laboratory procedures.

Conclusion and Recommendations

This compound is a basic, lipophilic molecule with predictable physicochemical properties. Its aqueous solubility is expected to be low but highly dependent on pH, a key factor for biological testing and formulation. Stability assessments should focus on potential oxidative and photolytic degradation pathways, which are common liabilities for this structural class.

Key Recommendations:

-

Storage: Store solid material and stock solutions protected from light at ≤ 4°C.

-

Handling: For aqueous solutions, use buffers with a pH between 3 and 5 to maximize solubility and stability. Avoid prolonged exposure to strong bases or oxidizing agents.

-

Development: A thorough experimental determination of the thermodynamic solubility and a comprehensive forced degradation study, as outlined in this guide, are critical next steps for any research or development program involving this compound.

References

- BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS.

-

SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. Reactivities of N-Methyl-tetrahydroisoquinoline (88) and... [Link]

-

ChemBK. (2024). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

J-STAGE. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines. [Link]

- BenchChem. (2025). Technical Support Center: Stability of Bromo-Organic Compounds in Reactions.

-

PubChem. This compound. [Link]

-

PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

-

PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

ResearchGate. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. [Link]

-

PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. [Link]

-

ResearchGate. Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination. [Link]

-

Journal of Food and Drug Analysis. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. [Link]

-

ACS Publications. (2010). Substitution Reactions at Tetracoordinate Boron: Synthesis of N-Heterocyclic Carbene Boranes with Boron−Heteroatom Bonds. [Link]

Sources

- 1. This compound | C10H12BrN | CID 44405495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Chiral Properties of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The introduction of substituents, such as a methyl group at the C3 position, can introduce chirality, a fundamental property that often dictates biological activity. This guide provides an in-depth technical examination of the chiral properties of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate for drug discovery.[4] We will explore the structural basis of its stereoisomerism, outline field-proven methodologies for chiral resolution via diastereomeric salt formation, detail analytical techniques for enantiomeric purity assessment, and discuss the critical relevance of its stereochemistry in the context of drug development.

Introduction: The Significance of the THIQ Scaffold

The THIQ nucleus is a cornerstone of pharmacologically active molecules, renowned for a wide spectrum of biological activities including antitumor, antibacterial, and neuroprotective effects.[1][3] The rigid, bicyclic structure of the THIQ core provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for designing ligands that interact with specific biological targets. The title compound, this compound, combines this valuable scaffold with three key features: a bromine atom at the 7-position, which serves as a versatile synthetic handle for further molecular elaboration (e.g., cross-coupling reactions), a secondary amine within the heterocyclic ring, and a stereogenic center at the C3 position. It is this chiral center that is the focus of this guide, as the spatial orientation of the methyl group can lead to profoundly different pharmacological and toxicological profiles between the two resulting enantiomers.

The Stereogenic Center and Enantiomeric Pair

The presence of a methyl group at the C3 position of the tetrahydroisoquinoline ring renders this carbon atom a stereogenic center. As a result, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline and (S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.

A standard synthesis of this molecule, for instance, via an intramolecular Friedel-Crafts type cyclization, will typically produce a 1:1 mixture of these enantiomers, known as a racemic mixture or racemate.[5] For progression into drug development, where a single enantiomer is almost always required, the separation of this mixture into its optically pure components is a critical and non-trivial step.

Caption: The (R) and (S) enantiomers of this compound.

Chiral Resolution: Methodologies and Protocols

While enantioselective synthesis offers a direct route to a single enantiomer, classical chiral resolution remains a robust, scalable, and widely practiced method for separating racemic mixtures, especially for basic compounds like THIQs.[6][7][8] The most common and industrially viable technique is the formation of diastereomeric salts.[7][9][10]

The Principle of Diastereomeric Salt Resolution

This method leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties (e.g., solubility, melting point), diastereomers do not.[7] The process involves reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"). This acid-base reaction forms a pair of diastereomeric salts:

-

(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

-

(S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

Because the (R,R) and (S,R) salts have different physical properties, they can typically be separated by fractional crystallization, exploiting differences in their solubility in a given solvent system.[11]

Experimental Protocol: Diastereomeric Salt Resolution

This protocol outlines a generalized, field-proven workflow for the resolution of racemic this compound. The selection of the chiral resolving agent and solvent is critical and often requires empirical screening. Derivatives of tartaric acid, such as Di-p-toluoyl-D-tartaric acid (DTTA), are excellent starting points for resolving cyclic amines.[12]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. chemimpex.com [chemimpex.com]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. unchainedlabs.com [unchainedlabs.com]

- 12. pubs.acs.org [pubs.acs.org]

The Ascending Trajectory of Brominated Tetrahydroisoquinolines: A Technical Guide to Unlocking Novel Research Applications

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The strategic introduction of bromine atoms onto this privileged core has emerged as a powerful tool for modulating physicochemical properties and enhancing biological potency. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of brominated THIQs. We will delve into the synthetic rationale, explore key therapeutic areas where these compounds show promise—including oncology, neuropharmacology, and infectious diseases—and provide detailed experimental workflows to facilitate their investigation. This guide is designed to be a practical resource, bridging the gap between theoretical potential and tangible experimental design.

The Strategic Imperative of Bromination in THIQ Scaffolds

The tetrahydroisoquinoline nucleus is a recurring motif in a vast family of isoquinoline alkaloids, renowned for their diverse biological effects.[1][2] The decision to introduce a bromine atom is a calculated one, driven by several key principles of medicinal chemistry:

-

Modulation of Lipophilicity: Bromine, as a halogen, significantly increases the lipophilicity of the parent molecule. This can enhance membrane permeability, a critical factor for reaching intracellular targets.

-

Electronic Effects: The electron-withdrawing nature of bromine can alter the electron density of the aromatic ring, influencing pKa and modifying interactions with biological targets.

-

Metabolic Stability: The introduction of a bulky bromine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

-

Enhanced Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, which can lead to increased binding affinity and selectivity.

-

Positional Isomerism and SAR: The specific position of bromination on the THIQ ring system dramatically influences the molecule's three-dimensional conformation and its resulting biological activity, making the exploration of different isomers crucial for structure-activity relationship (SAR) studies.[3][4]

The following diagram illustrates the core THIQ scaffold and highlights the common positions for bromination.

Caption: Core THIQ scaffold and key bromination sites.

Synthesis of Brominated Tetrahydroisoquinolines: A Methodological Overview

The synthesis of brominated THIQs can be approached in two primary ways: by brominating a pre-formed THIQ core or by incorporating the bromine atom into one of the precursors before the cyclization step.

Established Synthetic Routes to the THIQ Core

Two classical and highly versatile methods for constructing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.

-

Pictet-Spengler Condensation: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamine with an aldehyde or ketone.[1] It is a robust method that often proceeds with high stereoselectivity, making it suitable for the synthesis of chiral THIQs.

-

Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride, followed by reduction of the resulting 3,4-dihydroisoquinoline to the THIQ.[1][5]

The choice between these methods often depends on the desired substitution pattern and the availability of starting materials.

Bromination Strategies

Direct bromination of the THIQ ring is a common and effective strategy. The electron-rich nature of the aromatic ring makes it susceptible to electrophilic aromatic substitution.

-

Reagents: Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions (solvent, temperature) can influence the regioselectivity of the bromination.[3][6] For instance, using bromine in acetic acid on 2-phenyl-1,2,3,4-tetrahydroquinoline leads to the formation of the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring.[6]

The following workflow outlines a general approach to the synthesis and bromination of a THIQ derivative.

Caption: General workflow for THIQ synthesis and bromination.

Promising Research Applications of Brominated THIQs

The unique properties imparted by bromination have positioned these THIQ derivatives as promising candidates in several therapeutic areas.

Anticancer Agents

A significant body of research points to the potent anticancer activity of brominated THIQs and related quinoline structures.[3][7][8]

-

Mechanism of Action: Brominated THIQs have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair, and the induction of apoptosis (programmed cell death).[3][7] Some derivatives also interfere with cell cycle progression.[7]

-

Structure-Activity Relationship (SAR): Studies have shown that the position of the bromine atom is critical for anticancer activity. For example, bromination at the C-6 and C-8 positions of the tetrahydroquinoline ring has been highlighted as important for biological activity.[3] The addition of bromine at positions C-5 and C-7 has also been shown to significantly enhance inhibitory activity against cancer cell lines.[3]

Table 1: Antiproliferative Activity of Selected Brominated Quinolines

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (rat glioma) | 5.45 | [3] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa (human cervical cancer) | 9.6 | [3] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 (human colon adenocarcinoma) | 5.45 | [3] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 (rat glioma) | 10.2 | [3] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HeLa (human cervical cancer) | 12.5 | [3] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HT29 (human colon adenocarcinoma) | 10.8 | [3] |

| 5-FU (Reference Drug) | C6, HeLa, HT29 | >50 | [3] |

Neuropharmacological Modulators

The THIQ scaffold is a well-known neuroactive pharmacophore. Bromination offers a strategy to fine-tune the activity and selectivity of these compounds for various neurological targets.

-

Neurodegenerative Diseases: Certain endogenous THIQs have been implicated in the pathology of Parkinson's disease, potentially acting as neurotoxins that inhibit mitochondrial respiration.[9][10][11] Conversely, other THIQ derivatives are being investigated for their neuroprotective effects in conditions like Alzheimer's disease.[12] The role of brominated THIQs in these contexts is an emerging area of research, with the potential to develop novel probes and therapeutic leads.

-

NMDA Receptor Modulation: Tetrahydroisoquinolines have been identified as subunit-selective potentiators of NMDA receptors, particularly those containing GluN2C or GluN2D subunits.[5][13] This has implications for treating neurological disorders characterized by NMDA receptor dysfunction. Bromination could be a key modification to enhance potency and selectivity for specific NMDA receptor subtypes.[14]

Antimicrobial Agents

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. The THIQ scaffold has been explored for its antibacterial properties.[2][15][16]

-

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some cationic THIQ-triazole compounds have shown potent activity against Staphylococcus aureus and Mycobacterium tuberculosis.[15]

-

Potential for Brominated Derivatives: The increased lipophilicity of brominated THIQs could enhance their ability to penetrate bacterial cell walls, potentially leading to improved antimicrobial efficacy. This remains a promising yet underexplored area of research.

Experimental Protocols: A Practical Guide

The following sections provide standardized, step-by-step protocols for the synthesis and biological evaluation of brominated THIQs. These protocols are designed to be self-validating, with clear endpoints and controls.

Protocol: Synthesis and Bromination of a Model THIQ

This protocol describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline, a common building block.

Materials:

-

3-Bromophenylethylamine

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

Pictet-Spengler Cyclization:

-

To a solution of 3-bromophenylethylamine (1 equivalent) in a suitable solvent (e.g., toluene), add paraformaldehyde (1.2 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude THIQ.

-

-

Bromination (if starting with a non-brominated precursor):

-

Dissolve the synthesized THIQ (1 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Protocol: In Vitro Anticancer Activity Assessment

This protocol outlines the use of the MTT assay to determine the cytotoxicity of brominated THIQs against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Brominated THIQ compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the brominated THIQ in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Add 100 µL of solubilization buffer to each well and incubate for at least 1 hour to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

The following diagram illustrates the workflow for assessing the anticancer activity of a brominated THIQ.

Caption: Workflow for in vitro anticancer activity assessment.

Conclusion and Future Directions

Brominated tetrahydroisoquinolines represent a compelling class of compounds with significant, yet not fully tapped, potential in drug discovery and chemical biology. The strategic incorporation of bromine provides a powerful lever to modulate the pharmacological profile of the versatile THIQ scaffold. The research applications highlighted in this guide—spanning oncology, neuropharmacology, and infectious diseases—underscore the broad therapeutic promise of these molecules. Future research should focus on expanding the library of brominated THIQs, exploring a wider range of bromination patterns, and conducting in-depth mechanistic studies to elucidate their modes of action. The development of more selective and potent brominated THIQs will undoubtedly pave the way for novel therapeutic agents and valuable research tools.

References

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) . Chemical Reviews. [Link][17][18]

-

Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid . Google Patents. [19]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . ACS Omega. [Link][3]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . RSC Advances. [Link][1][2][4]

-

Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics . Chemical Reviews. [Link][20]

-

Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors . Journal of Medicinal Chemistry. [Link][5]

-

Biological Activities of Tetrahydroisoquinolines Derivatives . ResearchGate. [Link][21]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . Lookchem. [Link][22]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms . Experimental Neurobiology. [Link][9]

-

[Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances] . Yakushigaku Zasshi. [Link][10]

-

Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines . ResearchGate. [Link][6]

-

Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors . Journal of Medicinal Chemistry. [Link][13]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids . Natural Product Reports. [Link][23]

-

The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors . Journal of Medicinal Chemistry. [Link][14]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents . Anti-Cancer Agents in Medicinal Chemistry. [Link][8]

-

Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents . Letters in Drug Design & Discovery. [Link][24]

-

Biological Activities of Tetrahydroisoquinolines Derivatives . Journal of Organic and Pharmaceutical Chemistry. [Link][25]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents . Anti-Cancer Agents in Medicinal Chemistry. [Link][26]

-

A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease . Neural Regeneration Research. [Link][12]

-

An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides . Tetrahedron Letters. [Link][27]

-

Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds . Bioorganic & Medicinal Chemistry. [Link][15]

-

Biosynthesis of Tetrahydroisoquinoline Antibiotics . Current Topics in Medicinal Chemistry. [Link][16]

-

Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds . ResearchGate. [Link][28]

-

Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines . The FEBS Journal. [Link][11]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases . Pharmaceuticals. [Link][29]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]